molecular formula C22H23N3O3 B2817315 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2034562-68-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2817315
CAS No.: 2034562-68-8
M. Wt: 377.444
InChI Key: NKYQESWCSLNASJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features both benzofuran and indole moieties. These structures are known for their significant biological activities and are often found in various natural products and synthetic drugs. The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis for faster reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran and indole moieties can interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit certain enzymes involved in tumor growth or bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to its combination of benzofuran and indole moieties, which endows it with a broader range of biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-25(2)19(21-11-15-6-4-5-7-20(15)28-21)13-23-22(26)18-10-14-8-9-16(27-3)12-17(14)24-18/h4-12,19,24H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYQESWCSLNASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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